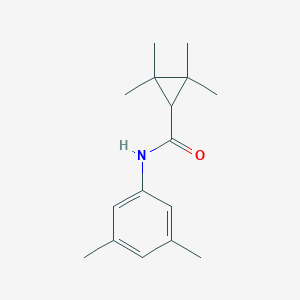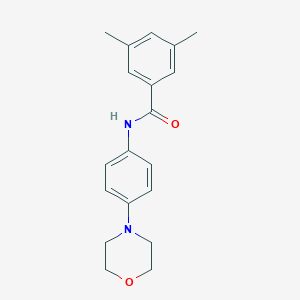
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as DCTA, is a compound that has been widely researched for its potential applications in the field of medicine. DCTA belongs to the class of cyclopropane carboxamide derivatives and has shown promising results in various scientific studies.
作用機序
The exact mechanism of action of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is not fully understood. However, it has been suggested that N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been found to modulate the activity of various enzymes involved in the inflammatory pathway.
Biochemical and Physiological Effects
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been found to decrease the levels of reactive oxygen species and lipid peroxidation products, which are known to contribute to tissue damage.
実験室実験の利点と制限
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory activity. However, there are also some limitations associated with the use of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in laboratory experiments. For example, it may exhibit some degree of toxicity at high concentrations, and its effects may be influenced by various experimental conditions.
将来の方向性
There are several potential future directions for research on N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to elucidate the exact mechanism of action of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and to better understand its potential therapeutic applications.
合成法
The synthesis of N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the reaction of 3,5-dimethylbenzoyl chloride with 2,2,3,3-tetramethylcyclopropanecarboxamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product.
科学的研究の応用
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has also been investigated for its potential use as an anticancer agent.
特性
製品名 |
N-(3,5-Dimethylphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
分子式 |
C16H23NO |
分子量 |
245.36 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO/c1-10-7-11(2)9-12(8-10)17-14(18)13-15(3,4)16(13,5)6/h7-9,13H,1-6H3,(H,17,18) |
InChIキー |
VCVFQZOEBCJJLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C(C2(C)C)(C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C(C2(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)



![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)

